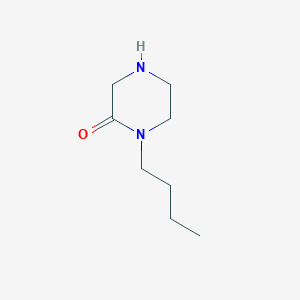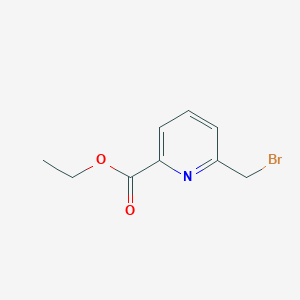
1-Butylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpiperazin-2-one is a chemical compound with the empirical formula C8H16N2O . It has a molecular weight of 156.23 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Butylpiperazin-2-one, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Butylpiperazin-2-one can be represented by the SMILES string CCCCN1CCNCC1=O . The InChI representation is 1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazines
Scientific Field
This falls under the field of Organic Chemistry .
Application Summary
Piperazines are a class of organic compounds that are widely used in medicinal chemistry. They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
Methods of Application or Experimental Procedures
The synthesis of piperazines often involves C–H functionalization, a process that involves the replacement of a hydrogen atom (H) attached to a carbon atom © with a functional group . This process has been used to create a variety of functionalized piperazines .
Results or Outcomes
The use of C–H functionalization in the synthesis of piperazines has expanded the structural diversity of these compounds, allowing for the creation of piperazines with defined substitution patterns . This has broadened the portfolio of piperazines available for use in medicinal chemistry research .
Use in Deep Eutectic Solvents
Scientific Field
This falls under the field of Green Chemistry .
Application Summary
Deep eutectic solvents (DESs) are a class of novel and green solvents that have emerged as a promising alternative to traditional solvents and processing techniques for the preparation and functionalization of biomass-derived carbonaceous materials (BCMs) for various applications .
Methods of Application or Experimental Procedures
DESs are used in the preparation and functionalization of BCMs, including their use as biomass pretreatment solvents, carbon precursors, soft templates, solvothermal carbonization (STC) media, and post-modification agents .
Results or Outcomes
The use of DESs in the preparation and functionalization of BCMs has the potential to contribute to the development of sustainable and cost-effective technologies for a wide range of applications .
Use in Antimicrobial Polymers
Scientific Field
This falls under the field of Polymer Chemistry .
Application Summary
Piperazine-based polymers have been synthesized and studied for their antimicrobial properties .
Methods of Application or Experimental Procedures
Poly(guanylurea)–piperazine (PGU–P) and poly(-guanylurea) –ethylenediamines (PGU–E) were synthesized by reacting piperazine and ethylenediamine with a monomer containing tert-butyloxycarbonyl (Boc)-protected guanidine groups at the end of short ethylene oxide side chains .
Results or Outcomes
The resultant piperazine-based polymers have shown potential for use in antimicrobial applications .
Eigenschaften
IUPAC Name |
1-butylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDAJBQHQJFGTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630781 |
Source


|
| Record name | 1-Butylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpiperazin-2-one | |
CAS RN |
59702-09-9 |
Source


|
| Record name | 1-Butylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)



